molecular formula C6H4BrIZn B133614 4-Bromophenylzinc iodide CAS No. 148651-39-2

4-Bromophenylzinc iodide

Cat. No. B133614
M. Wt: 348.3 g/mol
InChI Key: PLIIAGJFCAKUCV-UHFFFAOYSA-M
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Description

4-Bromophenylzinc iodide is a compound that is part of the organozinc class of chemicals, which are commonly used in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are fundamental to the construction of complex organic molecules. The presence of the bromo substituent on the phenyl ring of 4-bromophenylzinc iodide makes it a reactive species, suitable for various coupling reactions that are essential in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of organozinc compounds, such as 4-bromophenylzinc iodide, typically involves the reaction of a bromoarene with metallic zinc. For instance, an o-bromophenylzinc compound was prepared with excellent yield by reacting o-bromoiodobenzene with zinc powder in tetrahydrofuran (THF) . This method showcases the general approach to synthesizing organozinc reagents, which may be applicable to the synthesis of 4-bromophenylzinc iodide as well.

Molecular Structure Analysis

While the specific molecular structure of 4-bromophenylzinc iodide is not detailed in the provided papers, organozinc compounds often have a linear or slightly bent structure around the zinc center. The zinc atom typically adopts a tetrahedral geometry when bound to other ligands or in the solid state, as seen in related organozinc compounds .

Chemical Reactions Analysis

Organozinc reagents, including 4-bromophenylzinc iodide, are known for their participation in various chemical reactions, especially cross-coupling reactions. For example, a copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate demonstrates the high reaction efficiency and excellent functional group compatibility of such organozinc reagents . Similarly, the o-bromophenylzinc compound was used in Pd(0)-catalyzed stepwise cross-coupling reactions to afford unsymmetrically 1,2-disubstituted benzenes . These examples highlight the versatility and reactivity of organozinc compounds in cross-coupling chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromophenylzinc iodide can be inferred from related organozinc compounds. They are generally sensitive to air and moisture, requiring anhydrous conditions and inert atmospheres for handling and storage. The reactivity of these compounds towards electrophiles makes them valuable in organic synthesis. The presence of the bromo group on the phenyl ring can influence the reactivity and selectivity of the organozinc reagent in coupling reactions .

Scientific Research Applications

Application 1: Iodine Clocks in Materials Science

  • Summary of the Application : Iodine clocks are chemical systems in which iodine is a reaction product that becomes measurable after a certain time lag. The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics. This can be exploited for time-controlled autonomous dissipative self-assembly .
  • Methods of Application : The changes in iodine concentration can be associated with changes in pH and redox potential. The addition of I3−-complexing agents to a mixture of iodine and iodide can increase the formation of triiodide by disrupting this equilibrium .
  • Results or Outcomes : The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed .

Application 2: Zinc Iodide in One-Pot Synthesis

  • Summary of the Application : Zinc iodide has been found to be an efficient catalyst for the synthesis of indolizine derivatives by a three-component coupling of pyridine-2-carboxaldehyde/quinoline-2-carboxaldehyde, secondary amines, and terminal alkynes .
  • Methods of Application : This protocol involves a three-component coupling of pyridine-2-carboxaldehyde/quinoline-2-carboxaldehyde, secondary amines, and terminal alkynes in high yields .
  • Results or Outcomes : This protocol is compatible with a wide range of substrates and is expected to find broad applications due to its operational simplicity, shorter reaction time, and low cost .

Application 3: Iodine in Materials Science

  • Summary of the Application : Iodine clocks are chemical systems in which iodine is a reaction product that becomes measurable after a certain time lag. The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics .
  • Methods of Application : The changes in iodine concentration can be associated with changes in pH and redox potential. The addition of I3−-complexing agents to a mixture of iodine and iodide can increase the formation of triiodide .
  • Results or Outcomes : The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed .

Application 4: Nanomaterial-based Probes for Iodide Sensing

  • Summary of the Application : Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing owing to their unique properties, such as high surface area, tunable surface chemistry, and excellent electrical/optical characteristics .
  • Methods of Application : This review article discusses the fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing .
  • Results or Outcomes : Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) explored for iodide ion sensing during 2013–2023 are discussed .

Application 5: Iodine in Reaction Kinetics

  • Summary of the Application : Iodine clocks are chemical systems in which iodine is a reaction product that becomes measurable after a certain time lag. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics .
  • Methods of Application : The changes in iodine concentration can be associated with changes in pH and redox potential. The addition of I3−-complexing agents to a mixture of iodine and iodide can increase the formation of triiodide .
  • Results or Outcomes : The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed .

Application 6: Iodine as a Biostimulant

  • Summary of the Application : Exogenous application of iodine in the form of iodide, iodate, or organic conjugated compounds has been shown to induce the activities of enzymatic antioxidants and biosynthesis of non-enzymatic ones .
  • Methods of Application : Iodine is applied in the form of iodide, iodate, or organic conjugated compounds .
  • Results or Outcomes : There seems to be an intricate relationship between iodine and salicylic acid (SA), which plays a role in plant growth and stress responses .

properties

IUPAC Name

bromobenzene;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIIAGJFCAKUCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Br.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenylzinc iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AN Brown, B Li, SY Liu - Tetrahedron, 2019 - Elsevier
… The decreased yield of 4k is mainly due to competitive coupling of the aryl bromide in 4k with 4-bromophenylzinc iodide to generate a terphenyl-like structure under the reaction …
Number of citations: 6 www.sciencedirect.com
X Zhu, BE Blough, FI Carroll - Tetrahedron Letters, 2000 - Elsevier
… iodide (entry 4) and 4-bromophenylzinc iodide (entry 5), were purchased from Rieke Metals, Inc. 4-Acetylphenylzinc iodide and 4-bromophenylzinc iodide were prepared by following …
Number of citations: 36 www.sciencedirect.com
Y Matsuo, Y Zhang, E Nakamura - Organic Letters, 2008 - ACS Publications
… The difference in the reactivity be-tween 4-methylphenyl and 4-bromophenylzinc iodide is interesting, because both afforded the mono(2-tetrahydrofuranyl) adduct 1 in similar yields …
Number of citations: 31 pubs.acs.org
KM Hossain, T Kameyama, T Shibata… - Bulletin of the Chemical …, 2001 - journal.csj.jp
… mixture of [Pd(PPh3)4] (0.006 mmol) and NCS (0.10 mmol), 0.31 mL of TMU-solution of 4-bromophenylzinc iodide (0.30 mmol) was added under nitrogen and the solution was stirred at …
Number of citations: 28 www.journal.csj.jp
RD Rieke - 2016 - books.google.com
Written by the creator of Rieke metals, valuable for chemical reaction methods and efficiency, this groundbreaking book addresses a significant aspect of organic and inorganic …
Number of citations: 11 books.google.com
P Šenel, L Tichotová, I Votruba, V Buchta… - Bioorganic & Medicinal …, 2010 - Elsevier
… The 4-bromophenyl moiety was then attached via another Pd-coupling process with 4-bromophenylzinc iodide. Noteworthy, PdCl 2 (TFP) 2 was used23, 24 as the catalyst in this, …
Number of citations: 32 www.sciencedirect.com
RD Rieke, SH Kim - Tetrahedron Letters, 2012 - Elsevier
… As described in Table 1, the coupling reaction of 4-bromophenylzinc iodide (5) with B proceeded smoothly producing 4-(bromophenylmorpholino)methanone (1f) in moderate yield (…
Number of citations: 9 www.sciencedirect.com
A Temperini, A Barattucci, PM Bonaccorsi… - The Journal of …, 2015 - ACS Publications
… Following the general procedure, 1 (0.77g, 3.00 mmol) was converted, with 4-bromophenylzinc iodide, in dry THF to 3a (0.72 g, 61% yield): light yellow solid; mp 85–88 C; 1 H NMR (…
Number of citations: 19 pubs.acs.org

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